molecular formula C11H23ClN2 B1424804 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-14-4

2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No. B1424804
CAS RN: 1220027-14-4
M. Wt: 218.77 g/mol
InChI Key: MOIKTRGXFHFXCR-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the formula C₁₁H₂₄Cl₂N₂ . It is available from various suppliers for scientific research .

Scientific Research Applications

Pharmacological Characterization

A study on a closely related compound, a κ-opioid receptor (KOR) antagonist, demonstrated its high affinity for human, rat, and mouse KORs, showing potential for treating depression and addiction disorders. This antagonist displayed selectivity for KORs in vivo, blocking KOR and μ-opioid receptors (MOR) agonist-induced analgesia and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its potential in depression and addiction therapy (Grimwood et al., 2011).

Synthetic Bacteriochlorins Design

Incorporating a spiro-piperidine unit in synthetic bacteriochlorins for tailoring the polarity of near-infrared absorbers was explored. This design enables nitrogen derivatization and introduction of auxochromes to tune spectral properties, highlighting a novel molecular design approach for near-infrared absorbers and potential applications in photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).

Aurora Kinase Inhibition for Cancer Treatment

An Aurora kinase inhibitor was synthesized, showing potential in treating cancer by inhibiting Aurora A. The compound's structural and pharmacological properties suggest its utility in cancer research and treatment strategies (ロバート ヘンリー,ジェームズ, 2006).

One-Pot Synthesis of Substituted Piperidines

A study highlighted the use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst for the one-pot synthesis of highly substituted piperidines. This method offers advantages such as easy work-up, no need for column chromatography, and high yields, demonstrating the compound's importance in chemical synthesis and potential applications in medicinal chemistry (Sajadikhah et al., 2012).

Safety and Hazards

2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is classified as an irritant . This means it can cause irritation to the skin, eyes, or respiratory tract. It’s important to handle this compound with appropriate safety precautions to avoid exposure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves the reaction of 2-methylpiperidine with pyrrolidine and formaldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-methylpiperidine", "pyrrolidine", "formaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylpiperidine is reacted with pyrrolidine and formaldehyde in the presence of a catalyst to form 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine.", "Step 2: The resulting compound is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then quaternized with hydrochloric acid to form 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride." ] }

CAS RN

1220027-14-4

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

2-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c1-10-5-2-3-8-13(10)9-11-6-4-7-12-11;/h10-12H,2-9H2,1H3;1H

InChI Key

MOIKTRGXFHFXCR-UHFFFAOYSA-N

SMILES

CC1CCCCN1CC2CCCN2.Cl.Cl

Canonical SMILES

CC1CCCCN1CC2CCCN2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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